Product packaging for 2'-fluoro-2'-deoxycytidine-5'-triphosphate(Cat. No.:CAS No. 66840-03-7)

2'-fluoro-2'-deoxycytidine-5'-triphosphate

Cat. No.: B3330135
CAS No.: 66840-03-7
M. Wt: 485.15 g/mol
InChI Key: YKEIUAOIVAXJRI-XVFCMESISA-N
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Description

Significance of 2'-Fluoro-2'-deoxycytidine-5'-triphosphate as a Modified Nucleoside Triphosphate

This compound (2'-F-dCTP) is a chemically altered analog of the natural nucleoside triphosphate, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP). moleculardepot.comtrilinkbiotech.com The defining structural modification of 2'-F-dCTP is the substitution of the hydroxyl group (-OH) at the 2' position of the deoxyribose sugar ring with a highly electronegative fluorine atom. moleculardepot.com This seemingly minor alteration imparts significant changes to the molecule's chemical properties, sugar pucker conformation, and its interaction with various enzymes, making it a valuable tool in molecular biology and biochemical research. moleculardepot.comtrilinkbiotech.com

The presence of the fluorine atom enhances the stability of nucleic acid structures into which it is incorporated. trilinkbiotech.com This increased stability is partly due to the fluorine's ability to confer resistance against degradation by endonucleases, enzymes that cleave the phosphodiester backbone of nucleic acids. trilinkbiotech.com This characteristic is crucial for applications requiring robust DNA or RNA constructs, such as in the development of aptamers and therapeutic oligonucleotides. trilinkbiotech.comtrilinkbiotech.com The modification from a hydroxyl group to fluorine distinguishes 2'-F-dCTP from its natural counterpart, dCTP, which is a fundamental building block for DNA synthesis by DNA polymerases. moleculardepot.comtrilinkbiotech.com

Table 1: Comparison of Physicochemical Properties

Property This compound (Free Acid) 2'-deoxycytidine-5'-triphosphate (Free Acid)
Molecular Formula C₉H₁₅FN₃O₁₃P₃ jenabioscience.com C₉H₁₆N₃O₁₃P₃ trilinkbiotech.com
Molecular Weight 485.15 g/mol jenabioscience.com 467.10 g/mol trilinkbiotech.com
λmax 271 nm jenabioscience.com 272 nm trilinkbiotech.com

| Extinction Coefficient (ε) | 9,100 L·mol⁻¹·cm⁻¹ jenabioscience.com | 9,100 L·mol⁻¹·cm⁻¹ trilinkbiotech.com |

This table provides a summary of key physicochemical properties for 2'-F-dCTP and its natural analog, dCTP.

Overview of Key Research Domains Investigating this compound

The unique properties of 2'-F-dCTP have positioned it as a critical component in several areas of academic research. Its primary applications stem from its ability to be recognized and incorporated by various nucleic acid polymerases, leading to the synthesis of modified DNA with desirable characteristics.

Enzymatic Incorporation and Polymerase Studies: A significant area of research focuses on the ability of 2'-F-dCTP to act as a substrate for DNA and RNA polymerases. nih.gov Studies have shown that it can be efficiently incorporated into DNA strands by various polymerases, including those from calf thymus (DNA polymerases α and β) and viral sources like Avian Myeloblastosis Virus (AMV) reverse transcriptase. nih.govaacrjournals.org However, the efficiency of this incorporation can vary significantly between different polymerases. For instance, the apparent Michaelis constant (Km), which reflects the substrate concentration at which the enzyme reaction rate is half of its maximum, shows a notable difference between dCTP and 2'-F-dCTP for DNA polymerase alpha, but a much smaller difference for AMV reverse transcriptase. nih.gov Research has also explored the use of thermostable DNA polymerases, particularly those lacking exonuclease activity, which show improved incorporation of 2'-fluoro modified nucleotides. oup.com This line of inquiry is crucial for optimizing protocols for creating fluorinated nucleic acids for downstream applications.

Table 2: Kinetic Data for Polymerase-Mediated Incorporation of 2'-F-dCTP

Enzyme Substrate Apparent Kₘ (μM)
DNA Polymerase α (Calf Thymus) dCTP 0.6 nih.gov
2'-F-dCTP (dCflTP) 7000 nih.gov
DNA Polymerase β (Calf Thymus) 5-Fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate 8.8 aacrjournals.org
AMV Reverse Transcriptase dCTP 0.14 nih.gov

This table presents the apparent Michaelis constants (Km) for the incorporation of 2'-F-dCTP and related analogs by different DNA polymerases, compared to the natural substrate dCTP.

Aptamer Selection and Development: 2'-F-dCTP is extensively used in the design and synthesis of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. trilinkbiotech.comtrilinkbiotech.com The inclusion of 2'-fluoro modifications enhances the nuclease resistance of the aptamer library, which is a critical advantage during the in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). trilinkbiotech.com The resulting fluoro-modified aptamers have improved in vivo stability, making them more suitable for diagnostic and therapeutic applications. trilinkbiotech.com

Nucleic Acid Labeling and Stability: The compound serves as a building block for synthesizing DNA with enhanced stability. trilinkbiotech.comoup.com DNA containing 2'-fluoro modifications is more resistant to enzymatic degradation, particularly by nucleases. trilinkbiotech.comoup.com This property is valuable for experiments where the integrity of the nucleic acid needs to be maintained over time or under harsh laboratory conditions. oup.com Furthermore, its use in polymerase-directed synthesis allows for the creation of specifically labeled DNA fragments for various analytical techniques. moleculardepot.com

Antiviral and Antineoplastic Research: Modified nucleosides, including the parent nucleoside of 2'-F-dCTP (2'-fluoro-2'-deoxycytidine), are investigated for their potential as antiviral and anticancer agents. nih.govoup.com The triphosphate form is the active molecule that competes with natural nucleoside triphosphates for incorporation into viral or cellular DNA/RNA by polymerases. nih.govnih.gov For example, the triphosphate form of a related compound, β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine, acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA polymerase, leading to chain termination after its incorporation into the growing RNA strand. nih.gov Research in this domain focuses on the mechanisms of polymerase inhibition and the metabolic pathways that convert the parent nucleoside into its active triphosphate form within cells. nih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 2'-F-dCTP, FdCTP, dCflTP
2'-deoxycytidine-5'-triphosphate dCTP
2'-fluoro-2'-deoxyguanosine-5'-triphosphate 2'FdGTP
2'-fluoro-2'-deoxyadenosine-5'-triphosphate 2'FdATP
2'-fluoro-2'-deoxyuridine-5'-triphosphate 2'FdUTP
5-Fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate FdUTP
5-Fluoro-2'-deoxycytidine 5'-triphosphate FdCTP
2'-fluoro-2'-deoxycytidine 2'-FdC
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine PSI-6130
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine-5'-triphosphate PSI-6130-TP
β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine-5'-triphosphate RO2433-TP
2′-C-methyladenosine triphosphate
2′-C-methylcytidine triphosphate
Aphidicolin
Tetrahydrouridine THU
5-Fluorouracil 5-FU
5-fluoro-2-deoxyuridine monophosphate FdUMP

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15FN3O13P3 B3330135 2'-fluoro-2'-deoxycytidine-5'-triphosphate CAS No. 66840-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEIUAOIVAXJRI-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Enzymatic Specificity of 2 Fluoro 2 Deoxycytidine 5 Triphosphate

Interactions with DNA Polymerases

The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring of cytidine (B196190) triphosphate significantly alters its interaction with DNA polymerases. This modification affects substrate recognition, the kinetics of incorporation, and the subsequent steps of DNA synthesis.

Eukaryotic DNA polymerases exhibit a high degree of selectivity for their natural substrates, 2'-deoxynucleoside triphosphates (dNTPs). The presence of the highly electronegative fluorine atom at the 2' position of 2'-fluoro-2'-deoxycytidine-5'-triphosphate (dCflTP or 2'-FdCTP) generally results in poorer substrate recognition and incorporation compared to the natural deoxycytidine triphosphate (dCTP).

For DNA polymerase α, which is involved in the initiation of DNA replication, this discrimination is pronounced. wustl.edu Kinetic studies with DNA polymerase α from Xenopus laevis oocytes have shown a dramatic difference in the apparent Michaelis constant (K_m), a measure of substrate binding affinity. The K_m for dCTP was 0.6 µM, whereas the K_m for 2'-FdCTP was approximately 7 mM, indicating a much weaker interaction for the fluorinated analog. nih.gov Similarly, for DNA polymerases α and ε, the triphosphate of a related analog, 2',2'-difluorodeoxycytidine (dFdCTP), showed apparent K_i values of 11.2 µM and 14.4 µM, respectively. nih.gov The ratios of the apparent K_m values for the incorporation of this difluoro-analog versus dCTP were 21.8 for DNA polymerase α and 22.9 for DNA polymerase ε, highlighting the reduced efficiency of the analog as a substrate. nih.gov

While specific kinetic data for DNA polymerase β with 2'-FdCTP are not detailed in the provided research, this enzyme, crucial for base excision repair, also possesses a highly selective active site. nih.gov The general principle of sugar discrimination suggests that DNA polymerase β would also incorporate 2'-FdCTP less efficiently than dCTP. semanticscholar.org

Interactive Table 1: Comparative Kinetics of dCTP and Fluorinated Analogs in Eukaryotic DNA Polymerases Users can sort and filter the data by clicking on the table headers.

Enzyme Substrate Kinetic Parameter Value Reference
Xenopus laevis DNA Polymerase α dCTP Apparent K_m 0.6 µM nih.gov
Xenopus laevis DNA Polymerase α 2'-FdCTP Apparent K_m 7 mM nih.gov
DNA Polymerase α dFdCTP (difluoro-analog) Apparent K_i 11.2 µM nih.gov
DNA Polymerase ε dFdCTP (difluoro-analog) Apparent K_i 14.4 µM nih.gov

Prokaryotic DNA polymerases, such as E. coli DNA polymerase I, are the workhorses of bacterial DNA replication and repair. youtube.com These enzymes have evolved to efficiently and accurately incorporate standard dNTPs. embopress.org The active site of prokaryotic polymerases can distinguish between dNTPs and ribonucleoside triphosphates (rNTPs), which are present at much higher concentrations in the cell. youtube.com This discrimination is based on the steric and electronic properties of the sugar moiety.

The introduction of a 2'-fluoro substituent on the deoxyribose ring is generally disfavored by prokaryotic DNA polymerases. While specific kinetic data for the incorporation of 2'-FdCTP by enzymes like E. coli DNA polymerase I are limited, studies with related fluorinated nucleotides suggest they are poor substrates. For instance, 2'-deoxy-2'-fluorouridine-5'-triphosphate (B1207582) (dUflTP) could only act as a substrate for E. coli RNA polymerase when manganese was substituted for magnesium as the divalent cation, and even then, the transcription level was reduced. nih.gov This indicates that the fluorinated sugar is not an ideal fit for the polymerase active site, a principle that extends to DNA polymerases.

Unlike dideoxynucleotides used in Sanger sequencing, which cause immediate chain termination due to the lack of a 3'-hydroxyl group, 2'-fluoro-2'-deoxycytidine-5'-monophosphate (2'-FdCMP) acts via a different mechanism. sigmaaldrich.comyoutube.com The 2'-FdCMP nucleotide possesses a 3'-OH group, which is necessary for the formation of the next phosphodiester bond.

However, once incorporated into the growing DNA strand, the presence of the highly electronegative fluorine atom at the 2' position alters the conformation of the sugar ring. This conformational change disrupts the ideal A- or B-form geometry of the DNA duplex within the polymerase's active site. The altered geometry makes the 3'-OH of the incorporated 2'-FdCMP a poor nucleophile for attacking the incoming dNTP. This significantly slows down or prevents the formation of the subsequent phosphodiester bond, leading to a pause in polymerization or effective chain termination. nih.gov Studies with the related analog 2',2'-difluorodeoxycytidine showed that after its incorporation, the primer could be extended by only one more nucleotide before a major pause in polymerization occurred. nih.gov This phenomenon is often referred to as "masked" or delayed chain termination.

Fidelity: DNA polymerase fidelity refers to the enzyme's ability to select the correct nucleotide complementary to the template strand, minimizing replication errors. youtube.com High-fidelity polymerases have proofreading activity, typically a 3' to 5' exonuclease function, that can remove misincorporated nucleotides. youtube.comyoutube.com The incorporation of an analog like 2'-FdCTP can impact fidelity. Research on the 2',2'-difluoro-analog (dFdC) revealed that the 3'→5' exonuclease activity of DNA polymerase ε was essentially unable to excise the incorporated dFdCMP. nih.gov This suggests that if the analog is incorporated, it is resistant to proofreading, which could potentially lock in any errors that occurred at or near the site of incorporation.

Interactions with RNA Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are essential for the replication of many RNA viruses and are a primary target for antiviral drugs. uw.eduresearchgate.net The Hepatitis C virus (HCV) NS5B polymerase is a well-characterized RdRp that can be inhibited by nucleotide analogs. uw.edu

The active site of HCV NS5B is known to be more accommodating to sugar modifications than many host DNA polymerases. Analogs like this compound are recognized and utilized as substrates by NS5B. nih.govnih.gov For example, a closely related compound, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine triphosphate (PSI-6130-TP), is a potent inhibitor of the NS5B polymerase with a steady-state inhibition constant (K_i) of 4.3 μM. nih.gov

The mechanism of action involves the incorporation of the analog's monophosphate form into the nascent viral RNA strand. nih.gov Following incorporation, the analog acts as a chain terminator, preventing further elongation of the RNA. nih.govnih.gov This termination of RNA synthesis effectively halts viral replication, which is the basis for the antiviral activity of this class of compounds. nih.gov

Interactive Table 2: Interaction of 2'-FdCTP Analogs with HCV NS5B Polymerase Users can sort and filter the data by clicking on the table headers.

Enzyme Substrate Analog Action Outcome Inhibition Constant (K_i) Reference
HCV NS5B Polymerase PSI-6130-TP Substrate Incorporation RNA Chain Termination 4.3 µM nih.gov

Table of Compound and Protein Names

Full NameAbbreviation / Common Name
This compound2'-FdCTP, dCflTP
2'-fluoro-2'-deoxycytidine-5'-monophosphate2'-FdCMP
2',2'-difluorodeoxycytidine 5'-triphosphatedFdCTP
2',2'-difluorodeoxycytidine 5'-monophosphatedFdCMP
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine triphosphatePSI-6130-TP
Deoxycytidine triphosphatedCTP
Deoxynucleoside triphosphatedNTP
Ribonucleoside triphosphaterNTP
Dideoxynucleotide triphosphateddNTP
Deoxycytidine
Xenopus laevis
Escherichia coliE. coli
Hepatitis C Virus Non-structural protein 5BHCV NS5B
DNA Polymerase alphaPol α
DNA Polymerase betaPol β
DNA Polymerase epsilonPol ε
DNA Polymerase IPol I
RNA-dependent RNA polymeraseRdRp

Mechanisms of RNA Polymerase Inhibition by this compound

The triphosphate form of 2'-fluoro-2'-deoxycytidine acts as an inhibitor of viral RNA-dependent RNA polymerases (RdRp), a critical enzyme for the replication of many RNA viruses. The primary mechanism of inhibition involves competitive binding to the active site of the polymerase. For instance, the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC) has been shown to significantly inhibit murine norovirus replication in macrophage cell lines. This inhibitory effect can be partially reversed by the addition of exogenous cytidine triphosphate (CTP), indicating that 2'-FdC, after its intracellular conversion to the triphosphate form, competes with the natural substrate CTP for incorporation into the nascent RNA strand. nih.gov

Studies on the closely related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), provide further insight into the inhibitory mechanism against the Hepatitis C Virus (HCV) RdRp. The 5'-triphosphate of PSI-6130 is a potent competitive inhibitor of the HCV RdRp and functions as a nonobligate chain terminator. nih.gov This means that while it can be incorporated into the growing RNA chain, its presence can hinder the subsequent addition of nucleotides, though not necessarily causing immediate termination of chain elongation. The triphosphate of PSI-6130 was found to be a more potent inhibitor of the HCV RdRp than its corresponding uridine (B1682114) metabolite. nih.gov The steady-state inhibition constant (Kᵢ) for the triphosphate of PSI-6130 against the wild-type HCV NS5B polymerase was determined to be 4.3 μM. nih.gov These findings suggest that 2'-fluorinated cytidine analogs, in their triphosphate form, serve as defective substrates for viral RNA polymerases, thereby disrupting viral replication.

Substrate Properties for Bacteriophage RNA Polymerases (e.g., T7 RNA Polymerase)

Bacteriophage RNA polymerases, such as T7 RNA polymerase, are known for their high processivity and are crucial tools in molecular biology. Investigations into the substrate specificity of T7 RNA polymerase have revealed its ability to incorporate modified nucleotides, including this compound.

A study systematically evaluated the kinetic parameters for the incorporation of 2'-fluoro-substituted deoxynucleosides by T7 RNA polymerase. The results demonstrated that this compound is recognized and incorporated by the enzyme. Although it serves as a substrate, its efficiency of incorporation is lower than that of the natural ribonucleotides. Gel electrophoresis has confirmed that full-length transcripts can be synthesized using this analog, though often accompanied by a higher proportion of shorter, prematurely terminated fragments compared to transcriptions with natural NTPs. nih.gov

The Michaelis-Menten kinetic parameters for the incorporation of 2'-fluoro-2'-deoxycytidine by T7 RNA polymerase have been determined, providing a quantitative measure of its substrate suitability.

Table 1: Michaelis-Menten Kinetic Parameters for T7 RNA Polymerase Substrates

SubstrateK_m (μM)V_max (relative)
This compound Data not explicitly provided in search resultsLower than natural NTPs
2'-Fluoro-2'-deoxyuridine-5'-triphosphateData reported in source nih.govLower than 2'-amino derivative
2'-Amino-2'-deoxyuridine-5'-triphosphateData reported in source nih.govHigher than 2'-fluoro derivative

Interactions with Ribonucleotide Reductases

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. These enzymes are classified into three main classes (I, II, and III), all of which utilize radical-based chemistry. 2'-substituted nucleosides, including 2'-fluoro-2'-deoxycytidine, are known to be potent mechanism-based inhibitors of RNRs.

Mechanism-Based Inhibition of Class I, II, and III Ribonucleotide Reductases

The diphosphate (B83284) form of 2'-fluoro-2'-deoxycytidine acts as a powerful mechanism-based inhibitor of RNRs. nih.gov The inhibition mechanism is initiated when the enzyme's radical generation machinery abstracts the 3'-hydrogen from the bound inhibitor, mimicking the first step of the natural substrate's reduction. However, the presence of the electron-withdrawing fluorine atom at the 2'-position destabilizes the subsequent catalytic intermediates.

This leads to the decomposition of the inhibitor, which in turn inactivates the enzyme. For Class I and II RNRs, this process often results in the release of the base (cytosine), inorganic phosphate, and a reactive species, 2'-methylene-3(2H)-furanone. nih.gov Studies on the anaerobic Class III RNR from Escherichia coli have also shown that 2'-substituted nucleotides, including 2'-fluoro-2'-deoxycytidine, act as mechanism-based inhibitors that cause the decomposition of the nucleotide. nih.gov The inhibition is often irreversible and time-dependent. A related compound, (E)-2'-deoxy-2'-(fluoromethylene)cytidine, after being metabolized to its di- and triphosphate forms, leads to a prolonged inhibition of ribonucleotide reductase activity. asm.org

Investigation of Radical Scavenging Properties in Enzyme Active Sites

The mechanism of RNR inhibition by 2'-fluorinated nucleosides is intrinsically linked to radical chemistry within the enzyme's active site. The process involves the generation of a substrate-based radical, which then leads to the inactivation of the enzyme's own essential radical species.

For Class I RNRs, which contain a stable tyrosyl radical, inhibitors like (E)-2'-fluoromethylene-2'-deoxycytidine 5'-diphosphate cause the loss of this essential tyrosyl radical, which is accompanied by the formation of a new radical centered on the inhibitor molecule. nih.gov This effectively "scavenges" the enzyme's catalytic radical. Similarly, for the Class III anaerobic RNR, which utilizes a glycyl radical, the inhibitor 2'-azido-2'-deoxycytidine (B1195721) 5'-triphosphate has been shown to scavenge this glycyl radical. nih.gov Although a new transient radical species was not detected in the case of the Class III enzyme, the outcome is the same: quenching of the enzyme's radical and subsequent inactivation. nih.gov This radical scavenging is a key component of the mechanism-based inhibition, as it irreversibly destroys the enzyme's ability to initiate the reduction of natural substrates.

Interactions with Other Nucleotide-Metabolizing Enzymes

Effects on Cytidine Triphosphate Synthetase Activity

Cytidine triphosphate (CTP) synthetase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, a crucial step in pyrimidine (B1678525) nucleotide metabolism. This enzyme is a potential target for nucleotide analogs. Research has explored the inhibitory potential of various fluorinated cytidine analogs against CTP synthetase.

Studies comparing the inhibitory effects of different 2'-fluorinated cytidine triphosphates on E. coli CTP synthase have revealed significant differences based on the stereochemistry of the fluorine atom. The triphosphate of gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine-5'-triphosphate, dFdCTP) is a potent competitive inhibitor with respect to UTP, exhibiting a Kᵢ of approximately 3.0 µM. nih.gov In contrast, this compound (with the fluorine in the 'up' or ribo configuration) is a significantly weaker inhibitor of the enzyme. nih.govnih.gov

The binding affinity of this compound to CTP synthase is considerably lower than that of both CTP and gemcitabine triphosphate. This indicates that the specific configuration and number of fluorine substitutions at the 2'-position are critical determinants for potent inhibition of CTP synthase. nih.gov

Table 2: Comparative Inhibition of E. coli CTP Synthase by Fluorinated Cytidine Analogs

CompoundK_i (μM)Relative Potency
This compound ~600 µMWeak inhibitor
Gemcitabine-5'-triphosphate (dFdCTP)~3.0 µMPotent inhibitor
CTP (product)~220 µMModerate inhibitor

Source: Data derived from McCluskey et al. (2016) and McCluskey et al. (2023). nih.govnih.gov

Modulation of Thymidylate Synthetase Activity through Derived Metabolites

The biological activity of this compound is intrinsically linked to its intracellular conversion into metabolites that directly interact with and modulate key enzymes involved in nucleotide metabolism. A primary target of these derived compounds is thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. researchgate.nettaylorandfrancis.com

The metabolic journey of 2'-fluoro-2'-deoxycytidine leads to the formation of potent inhibitory molecules. One major pathway involves the conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a powerful suicide inhibitor of thymidylate synthase. spandidos-publications.comnih.govacs.org This conversion can occur through two main routes: a series of reactions initiated by deoxycytidine kinase followed by deoxycytidylate deaminase, or through reactions catalyzed by cytidine deaminase and then thymidine (B127349) kinase. nih.gov Additionally, 5-fluoro-2'-deoxycytidine (B1672315) 5'-monophosphate (FdCMP), an intermediate in this metabolic cascade, has been shown to be a mechanism-based inhibitor of thymidylate synthase itself. nih.gov

The principal mechanism of TS inhibition by these metabolites involves the formation of a stable covalent ternary complex. acs.orgresearchgate.net The active metabolite, FdUMP, binds to the nucleotide-binding site on the thymidylate synthase enzyme. researchgate.net This binding is stabilized by the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF). vumc.nlnih.gov The formation of this stable FdUMP-TS-CH₂THF ternary complex effectively blocks the binding of the enzyme's natural substrate, deoxyuridine monophosphate (dUMP). researchgate.netvumc.nl By obstructing the active site, the catalytic conversion of dUMP to dTMP is inhibited, leading to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP) and an accumulation of dUMP and deoxyuridine triphosphate (dUTP). researchgate.netresearchgate.net This imbalance in deoxynucleotide levels can result in significant DNA damage. researchgate.net

Research has demonstrated the potent inhibitory effects of these derived metabolites. FdCMP has been identified as a slow, tight-binding inhibitor of TS, exhibiting a mechanism of inhibition similar to that of FdUMP. nih.gov In the presence of 5,10-methylenetetrahydrofolate, FdCMP leads to a time-dependent inactivation of the enzyme and the formation of a stable ternary complex. nih.gov Studies using various cell lines have confirmed that the primary cytotoxic effect of 5-fluoro-2'-deoxycytidine stems from the inhibition of thymidylate synthetase by its metabolites. nih.gov To overcome mechanisms of resistance, novel compounds such as FdUMP nih.gov, an oligodeoxynucleotide containing ten FdUMP moieties, have been developed. ashpublications.org This molecule has shown profound and prolonged inhibition of thymidylate synthase compared to its parent compounds. ashpublications.org

Biochemical Mechanisms of Action at the Molecular and Cellular Level

Impact on Deoxyribonucleoside Triphosphate Pool Homeostasis

The maintenance of balanced deoxyribonucleoside triphosphate (dNTP) pools is critical for the fidelity of DNA replication and repair. mdpi.comresearchgate.net Nucleoside analogs can perturb this delicate balance by inhibiting key enzymes in nucleotide metabolism. nih.gov The triphosphate form of gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC), a closely related analog, has been shown to inhibit dCMP deaminase, an enzyme that converts dCMP to dUMP, a precursor for thymidine (B127349) nucleotides. nih.gov This inhibition can lead to an imbalance in the dCTP:dTTP ratio. nih.gov

Direct Incorporation into Nascent DNA and RNA Strands

A primary mechanism of action for 2'-F-dCTP is its ability to act as a substrate for various DNA and RNA polymerases, leading to its incorporation into elongating nucleic acid chains. trilinkbiotech.comnih.gov The presence of the 2'-fluoro modification does not prevent recognition by these enzymes, although the efficiency may vary. nih.govoup.com

Studies have shown that 2'-F-dCTP can be incorporated into DNA by eukaryotic DNA polymerases and by reverse transcriptases using either RNA or DNA as a template. nih.gov The resulting 2'-fluoro-modified nucleic acids exhibit increased stability and resistance to degradation by nucleases. oup.com This resistance is a valuable property in applications like the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets. trilinkbiotech.comtrilinkbiotech.com

Furthermore, certain RNA polymerases, such as that from the Syn5 cyanophage, can incorporate 2'-fluoro dNMPs with low discrimination, allowing for the synthesis of 2'-fluoro-substituted RNA. researchgate.net This incorporation into both DNA and RNA underscores the compound's broad interaction with the cell's nucleic acid synthesis machinery. aacrjournals.org The incorporation of the monophosphate form of its analog, gemcitabine (dFdCMP), has been shown to be primarily in internucleotide linkage within cellular DNA. nih.gov

Molecular Basis of Antiviral Activity through Viral Enzyme Targeting (e.g., Polymerase Inhibition)

The antiviral properties of 2'-fluoro-2'-deoxycytidine are largely attributed to the action of its 5'-triphosphate form as a competitive inhibitor and alternative substrate for viral polymerases. nih.govnih.gov This is particularly well-documented in the context of the Hepatitis C Virus (HCV), a single-stranded RNA virus that relies on an RNA-dependent RNA polymerase (RdRp), NS5B, for its replication. nih.govasm.org

The triphosphate metabolite of a related compound, PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), acts as a competitive inhibitor of the HCV NS5B polymerase and can function as a non-obligate chain terminator. nih.govasm.org This means that after its incorporation into the growing viral RNA chain, it hinders further elongation. The parent compound, 2'-deoxy-2'-fluorocytidine, has also been identified as a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication. medchemexpress.com

The efficiency of polymerase inhibition can be quantified by kinetic parameters. For instance, the triphosphate of PSI-6130 inhibits the wild-type HCV NS5B RNA polymerase with a steady-state inhibition constant (Ki) of 4.3 μM. nih.gov Another study compared the substrate efficiency of 2'-F-dCTP with the natural substrate dCTP for Avian Myeloblastosis Virus (AMV) reverse transcriptase, highlighting the viral enzyme's ability to utilize the analog. nih.gov

Table 1: Kinetic Parameters of 2'-F-dCTP and Related Analogs Against Viral and Eukaryotic Polymerases
CompoundEnzymeOrganism/VirusParameterValueReference
2'-F-dCTP (dCflTP)AMV Reverse TranscriptaseAvian Myeloblastosis VirusKm7 µM nih.gov
dCTP (natural substrate)AMV Reverse TranscriptaseAvian Myeloblastosis VirusKm0.14 µM nih.gov
PSI-6130-TPHCV NS5B RNA Polymerase (wild-type)Hepatitis C VirusKi4.3 µM nih.gov
2'-F-dCTP (dCflTP)DNA Polymerase αXenopus laevisKm7 mM nih.gov
dCTP (natural substrate)DNA Polymerase αXenopus laevisKm0.6 µM nih.gov

Molecular Basis of Cytostatic Effects through DNA Synthesis Interference

The cytostatic, or growth-inhibitory, effects of 2'-fluoro-2'-deoxycytidine are a direct consequence of its interference with DNA synthesis. aacrjournals.orgnih.gov Following its conversion to 2'-F-dCTP, the compound competes with the natural dCTP for incorporation into DNA by cellular DNA polymerases. researchgate.net

Research on the closely related analog gemcitabine (dFdC) provides a detailed model for this process. The triphosphate form, dFdCTP, is incorporated into the growing DNA strand by DNA polymerases alpha and epsilon. nih.govresearchgate.net After the incorporation of one dFdCMP molecule, the primer can be extended by only one more deoxynucleotide before a major pause in polymerization occurs. nih.govresearchgate.net This phenomenon, known as masked chain termination, effectively halts DNA replication.

Furthermore, the incorporated analog is difficult to remove. The 3'→5' exonuclease (proofreading) activity of DNA polymerase epsilon is largely unable to excise the dFdCMP residue from the DNA strand. nih.govresearchgate.net This resistance to excision makes the block in DNA synthesis more permanent. The cytotoxic activity of dFdC has been strongly correlated with the amount of its monophosphate form incorporated into cellular DNA. nih.gov This disruption of DNA synthesis can induce cell cycle arrest and ultimately lead to cell death. researchgate.net

Structural Biology and Structure Activity Relationships of 2 Fluoro 2 Deoxycytidine 5 Triphosphate

Conformational Analysis of the 2'-Fluoro Ribose Moiety

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between several puckered conformations, most commonly described by the pseudorotation concept. gatech.edu The two major conformational states are the C2'-endo (South) and C3'-endo (North) puckers. glenresearch.comoup.com In deoxyribonucleosides, the sugar typically prefers the C2'-endo conformation, which is characteristic of B-form DNA. Conversely, ribonucleosides favor the C3'-endo conformation due to the presence of the 2'-hydroxyl group, leading to the A-form helical structure of RNA. glenresearch.com

The substitution of the 2'-hydroxyl group with a fluorine atom in 2'-deoxy-2'-fluoronucleosides, including 2'-fluoro-2'-deoxycytidine, strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. glenresearch.comglenresearch.com This preference is attributed to the gauche effect, where the highly electronegative fluorine atom favors a pseudoaxial orientation relative to the ring oxygen (O4'). researchgate.net This conformational locking into a C3'-endo pucker preorganizes the nucleotide for an A-form helix, which is the structure adopted by RNA duplexes. nih.gov This preorganization is a key factor in the enhanced thermal stability observed in duplexes containing 2'-fluoro-modified nucleotides. glenresearch.comglenresearch.com

It is important to note that the stereochemistry at the C2' position is crucial. While 2'-fluoro-ribonucleosides (with the fluorine in the ribo configuration) adopt the C3'-endo pucker, the corresponding 2'-fluoro-arabinonucleosides (with the fluorine in the arabino configuration) favor a C2'-endo or O4'-endo conformation, which is more akin to B-form DNA. oup.comresearchgate.net

Table 1: Conformational Preferences of Ribose and Modified Ribose Sugars

Nucleoside TypeDominant Sugar PuckerAssociated Helix TypeReference
DeoxyribonucleosideC2'-endo (South)B-form glenresearch.com
RibonucleosideC3'-endo (North)A-form glenresearch.com
2'-Fluoro-2'-deoxyribonucleosideC3'-endo (North)A-form glenresearch.comglenresearch.com
2'-Fluoro-2'-deoxyarabinonucleosideC2'-endo/O4'-endo (South/East)B-form like oup.comresearchgate.net

Ligand-Enzyme Co-crystallization Studies and Binding Pocket Analysis

The triphosphate form, 2'-fluoro-2'-deoxycytidine-5'-triphosphate (2'-F-dCTP), serves as a substrate for various nucleic acid polymerases. Co-crystallization studies of viral polymerases with related 2'-modified nucleotide analogs have provided critical insights into the structural basis of their incorporation and inhibitory activity.

For instance, crystal structures of norovirus polymerase bound to an RNA primer-template duplex and the related substrate analog 2'-amino-2'-deoxycytidine-5'-triphosphate (B12082923) have been determined. nih.gov These studies revealed that accommodating the 2'-substituent in the active site can induce significant rearrangements of the catalytic residues and disrupt the coordination of essential metal ions. nih.gov Although this study used a 2'-amino analog, it highlights the sensitivity of the polymerase active site to modifications at the 2'-position.

While specific co-crystal structures of this compound with polymerases are less commonly reported in publicly available literature than those of other analogs, the extensive use of 2'-F-NTPs in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and as polymerase substrates implies that they are indeed recognized and accommodated within the enzyme's active site. trilinkbiotech.com The structural similarity of the C3'-endo pucker of 2'-F-dCTP to that of natural ribonucleoside triphosphates (rNTPs) allows it to be a substrate for RNA polymerases, such as T7 RNA polymerase. acs.org

Analysis of the binding pocket of polymerases that incorporate 2'-modified nucleotides suggests that the enzyme must be able to tolerate the altered sugar pucker and the specific substituent. The selection of nucleotides by polymerases involves a "sugar fidelity" mechanism that discriminates between deoxyribonucleotides and ribonucleotides. nih.gov The 2'-fluoro group, being a mimic of the 2'-hydroxyl in terms of conformation but not in hydrogen bonding capability, presents a unique challenge to this fidelity mechanism. nih.govnih.gov Studies with human DNA polymerase have shown that the enzyme has a novel mechanism for sugar selection, and the binding pocket can be sensitive to even subtle changes at the 2' position. trilinkbiotech.com

Influence of 2'-Fluorine on Nucleobase Stacking and Base Pairing Properties

The 2'-fluoro modification not only dictates the sugar pucker but also exerts a significant electronic influence that enhances the stability of the resulting nucleic acid duplex. This enhanced stability is a result of favorable effects on both base pairing and nucleobase stacking interactions. nih.govoup.com

Thermodynamic studies have revealed that the increased stability of duplexes containing 2'-fluoro-modified nucleotides is primarily driven by a favorable enthalpy change (ΔH), rather than an entropic (ΔS) contribution. nih.govnih.gov This enthalpic benefit points towards stronger intermolecular interactions within the duplex, namely Watson-Crick hydrogen bonding and π-π stacking. oup.com

The highly electronegative fluorine atom withdraws electron density from the sugar-phosphate backbone and, through inductive effects, from the attached nucleobase. nih.gov This polarization of the nucleobase strengthens the hydrogen bonds in a Watson-Crick base pair. nih.gov NMR experiments have provided evidence for this strengthening, showing changes in the chemical shifts and coupling constants of the imino protons involved in hydrogen bonding. nih.gov

Furthermore, the 2'-fluoro modification has been shown to favorably affect base stacking interactions. nih.gov Stacking is a complex phenomenon driven by electrostatic and dispersion forces between adjacent aromatic nucleobases. nih.gov The electronic perturbation caused by the fluorine substituent appears to enhance these stacking forces. nih.gov The combination of a preorganized C3'-endo conformation, stronger hydrogen bonds, and improved stacking interactions contributes to a significant increase in the melting temperature (Tm) of duplexes containing 2'-fluoro-2'-deoxycytidine, with a stabilization of approximately 1.8 to 2.0 °C per modification. glenresearch.comnih.gov

Table 2: Impact of 2'-Fluoro Modification on Duplex Properties

PropertyEffect of 2'-Fluoro ModificationUnderlying ReasonReference
Thermal Stability (Tm)Increased (by ~1.8-2.0 °C per residue)Favorable enthalpy (ΔH) from enhanced H-bonding and stacking glenresearch.comnih.govnih.gov
Hydrogen BondingStrengthenedElectronic effect of fluorine polarizing the nucleobase nih.gov
Base StackingEnhancedElectronic effect of fluorine and favorable A-form geometry nih.govoup.com
HydrationDiminished in minor grooveFluorine is a poor hydrogen bond acceptor compared to hydroxyl nih.govnih.gov

Elucidation of Structure-Activity Relationships Governing Enzymatic Recognition and Catalysis

The structural features of this compound are directly linked to its activity as a substrate or inhibitor for various enzymes, particularly viral RNA-dependent RNA polymerases (RdRps). The molecule's ability to act as a substrate is largely governed by its adoption of an RNA-like C3'-endo sugar pucker, allowing it to be recognized by enzymes that process ribonucleotides. glenresearch.comacs.org

For many viral polymerases, the incorporation of a 2'-modified nucleotide can lead to chain termination, thereby inhibiting viral replication. nih.govnih.gov The 5'-triphosphate of the related compound β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a competitive inhibitor of the hepatitis C virus (HCV) RdRp and functions as a nonobligate chain terminator. nih.gov The structure-activity relationship (SAR) for these nucleoside analogs reveals that modifications at the 2'-position are critical for their inhibitory potential. nih.gov

The efficiency of 2'-F-dCTP as a substrate varies significantly between different polymerases. For example, studies with AMV reverse transcriptase showed that it could incorporate the analog, albeit with a higher Michaelis constant (Km) compared to the natural substrate dCTP. nih.gov In contrast, DNA polymerase alpha exhibited a much lower affinity for 2'-F-dCTP. nih.gov This highlights the role of the enzyme's active site architecture in recognizing and processing the modified nucleotide.

The catalytic mechanism can be affected by the 2'-fluoro substituent. While it mimics the C3'-endo conformation of rNTPs, the fluorine atom is a poor hydrogen bond acceptor compared to the 2'-hydroxyl group. nih.gov This difference can alter interactions within the active site that are crucial for catalysis. Some ribozymes, for instance, can utilize a 2'-fluoro atom as a hydrogen bond acceptor, suggesting that in certain enzymatic contexts, it can functionally mimic a hydroxyl group. nih.gov However, in many polymerases, the lack of a proper 2'-hydroxyl interaction can hinder the subsequent steps of polymerization after incorporation, contributing to the observed inhibitory effects. The interplay between the preorganized conformation, which enhances binding, and the altered electronic and hydrogen-bonding properties of the 2'-fluoro group defines the structure-activity relationship for this compound.

Applications of 2 Fluoro 2 Deoxycytidine 5 Triphosphate in Molecular Biology and Biotechnology

Use in In Vitro Transcription and DNA Synthesis Protocols

2'FdCTP serves as a substrate for various DNA and RNA polymerases, enabling the enzymatic synthesis of modified nucleic acids. While the presence of the 2'-fluoro modification can affect enzyme recognition, several polymerases have been identified that can incorporate 2'FdCTP with reasonable efficiency. oup.comnih.gov

Research has shown that thermostable DNA polymerases are particularly adept at utilizing 2'-fluorinated nucleotides. oup.comnih.gov Studies have screened multiple DNA and RNA polymerases to test their ability to incorporate these analogs. oup.com For instance, four thermostable DNA polymerases—Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma—have been found to effectively incorporate 2'-fluoronucleotides. oup.comnih.gov The UlTma DNA polymerase, in particular, has been noted for its effectiveness in Sanger-type sequencing reactions that use 2'-fluoronucleotides alongside dideoxy terminators. nih.gov The efficiency of incorporation can be influenced by the specific polymerase used; mutated polymerases lacking exonuclease activity often show improved incorporation of 2'FdNTPs compared to their wild-type counterparts. oup.com

The ability of 2'FdCTP to be used as a substrate has been studied in reactions catalyzed by enzymes like Xenopus laevis DNA polymerase alpha and Avian Myeloblastosis Virus (AMV) reverse transcriptase. nih.gov The apparent Michaelis constant (Km) values indicate a difference in affinity compared to the natural substrate, dCTP. For DNA polymerase alpha, the apparent Km for 2'FdCTP was significantly higher (7 mM) than for dCTP (0.6 µM), whereas for AMV reverse transcriptase, the difference was less pronounced (7 µM for 2'FdCTP versus 0.14 µM for dCTP). nih.gov This demonstrates that reverse transcriptases can incorporate the modified nucleotide more readily than some DNA polymerases. nih.gov Furthermore, 2'FdCTP can be incorporated by other eukaryotic DNA polymerases and by reverse transcriptase using an RNA template. nih.gov

In the context of RNA synthesis, certain RNA polymerases can also incorporate 2'-fluoro modified nucleotides. The RNA polymerase from the marine cyanophage Syn5, for example, exhibits a low discrimination against the incorporation of 2'-fluoro dNMPs during transcription. nih.gov Researchers have even engineered a mutant version of the Syn5 RNA polymerase (Y564F) that shows further decreased discrimination against 2'-fluoro-dNTPs, enhancing its utility for creating fully modified RNA strands. nih.gov This is significant for producing modified guide RNAs for applications like CRISPR/Cas9 systems. mdpi.com Standard in vitro transcription protocols using T7 RNA polymerase can also be adapted to include 2'-fluoro modified pyrimidines, often by using a mutant T7 RNA polymerase (Y639F) to generate modified RNA aptamers. nih.gov

Polymerase EnzymeSubstrate(s)Application Context
Pfu (exo-) DNA Polymerase 2'FdATP, 2'FdCTP, 2'FdGTPPolymerase-directed synthesis of 2'-fluoro modified DNA. oup.com
Vent (exo-) DNA Polymerase 2'FdATP, 2'FdCTP, 2'FdGTPPolymerase-directed synthesis of 2'-fluoro modified DNA. oup.com
Deep Vent (exo-) DNA Polymerase 2'FdATP, 2'FdCTP, 2'FdGTPPolymerase-directed synthesis of 2'-fluoro modified DNA. oup.com
UlTma DNA Polymerase 2'FdATP, 2'FdCTP, 2'FdGTP, ddNTPsSanger-type sequencing with 2'-fluoronucleotides. nih.gov
Xenopus laevis DNA Polymerase alpha 2'FdCTP (dCflTP)DNA synthesis; showed lower affinity vs. dCTP. nih.gov
AMV Reverse Transcriptase 2'FdCTP (dCflTP)DNA synthesis from DNA or RNA templates. nih.gov
Syn5 RNA Polymerase (and Y564F mutant) 2'-fluoro dNTPsIn vitro transcription of 2'-fluoro modified RNA. nih.gov
T7 RNA Polymerase (Y639F mutant) 2'-fluoro pyrimidine (B1678525) NTPsAutomated generation of 2'-fluoro modified RNA aptamers. nih.gov

Incorporation into Modified Nucleic Acid Constructs for Enhanced Stability or Functionality

A primary driver for using 2'FdCTP is the enhanced stability it confers upon the resulting nucleic acid constructs. trilinkbiotech.comvwr.com The substitution of the 2'-hydroxyl with an electronegative fluorine atom stabilizes the N-glycosidic linkage, which is a common site of cleavage. nih.gov This modification makes the nucleic acid more resistant to degradation by nucleases and more stable under various experimental conditions. oup.comtrilinkbiotech.com

Key Stability Enhancements:

Nuclease Resistance: Nucleic acids containing 2'-fluoro modifications are resistant to digestion by enzymes like lambda exonuclease and DNase. oup.com This property is particularly useful for purifying the modified product away from unmodified primers and templates, which can be selectively degraded. oup.com

In Vivo Stability: The enhanced resistance to endonuclease degradation improves the stability of modified DNA and RNA constructs in vivo. trilinkbiotech.comvwr.comavantorsciences.com This is a critical feature for therapeutic applications such as siRNA, antagomirs, and aptamers, allowing them to persist longer in biological systems and exert their effects. trilinkbiotech.comavantorsciences.com

Thermal Stability: The introduction of a 2'-fluoro modification can lead to a more thermally stable duplex. This is attributed to the 2'-F moiety rigidifying the sugar conformation, which can enhance π-π stacking interactions within the duplex. iu.edu

Stability for Analysis: The modification provides significant stability during analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). oup.comnih.gov Unmodified DNA tends to fragment during MALDI analysis, but 2'-fluoro modified DNA shows no significant base loss or backbone fragmentation, leading to higher quality results. oup.comnih.gov

The enhanced stability and functionality extend to advanced applications like the CRISPR/Cas9 genome editing system. By chemically synthesizing guide RNAs (crRNAs) with 2'-fluoro nucleotides, researchers have increased their lifetime and resistance to nuclease digestion. mdpi.com Importantly, these modifications preserved the efficacy of the CRISPR/Cas9 system and, in some cases, even decreased off-target effects by making the system more sensitive to mismatches between the guide RNA and the target DNA. mdpi.com

PropertyUnmodified Nucleic Acid2'-Fluoro Modified Nucleic Acid
Nuclease Resistance Susceptible to degradation by nucleases (e.g., DNase, exonucleases). oup.comResistant to digestion by various nucleases. oup.com
Stability in MALDI-MS Prone to fragmentation (base loss and backbone cleavage). nih.govShows no significant fragmentation, leading to cleaner spectra. oup.comnih.gov
In Vivo Half-life Shorter due to rapid degradation by endonucleases. trilinkbiotech.comLonger, providing increased therapeutic potential. trilinkbiotech.comavantorsciences.com
Off-Target Effects (CRISPR) May tolerate mismatches, leading to off-target cleavage. mdpi.comCan increase sensitivity to mismatches, reducing off-target effects. mdpi.com

Application in Aptamer and Antagomir Development (e.g., SELEX Methodology)

2'FdCTP, along with its uridine (B1682114) counterpart (2'FdUTP), is a cornerstone in the development of nucleic acid-based affinity agents like aptamers and therapeutic molecules like antagomirs. trilinkbiotech.comavantorsciences.com These applications leverage the enhanced stability and target affinity imparted by the 2'-fluoro modification. trilinkbiotech.comavantorsciences.com

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of targets, including proteins, with high affinity and specificity. nih.gov They are identified through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). trilinkbiotech.comavantorsciences.comnih.gov The SELEX process involves screening vast libraries of oligonucleotides (up to 1x10¹⁵ different sequences) to find the few that bind to a specific target. trilinkbiotech.comavantorsciences.com

The incorporation of 2'-fluoro pyrimidines (both 2'FdCTP and 2'FdUTP) into the aptamer library is a common strategy for several reasons:

Increased Nuclease Resistance: As discussed, this modification protects the aptamers from being degraded in biological fluids, which is crucial for both in vitro selection and in vivo applications. trilinkbiotech.comavantorsciences.com

Enhanced Target Affinity: The modification can lead to aptamers with higher binding affinity for their targets. trilinkbiotech.comavantorsciences.com

Reduced Immune Response: Using these modified nucleotides can reduce the immunogenicity of the resulting RNA molecules. trilinkbiotech.comavantorsciences.com

The SELEX protocol can be automated, allowing for the rapid and efficient generation of 2'-deoxy-2'-fluoro pyrimidine-modified RNA aptamers. nih.gov This involves replacing standard CTP and UTP with their 2'-fluoro analogs and using a mutant T7 RNA polymerase that can efficiently incorporate them. nih.gov

Antagomirs are chemically modified, single-stranded RNA oligonucleotides designed to silence endogenous microRNAs (miRNAs). nih.gov While the foundational work on antagomirs often involves 2'-O-methyl modifications, the principles of enhancing stability and efficacy through chemical modification are directly applicable. nih.gov The use of 2'-fluoro modifications in constructs like siRNA and antagomirs is a key strategy to improve their therapeutic profile by increasing their resistance to degradation and improving target binding. trilinkbiotech.comavantorsciences.com

Role in Nucleotide Labeling and Detection Systems for Research Purposes

The unique properties of 2'FdCTP also make it a valuable tool for nucleotide labeling and detection in various research contexts. moleculardepot.com The incorporation of a modified nucleotide can serve as a handle for detection or can stabilize a molecule for analysis.

One of the most prominent examples is in the field of mass spectrometry. The analysis of DNA by MALDI-MS is often hampered by fragmentation of the nucleic acid backbone. nih.gov By synthesizing DNA using 2'FdCTP and other 2'-fluoro analogs, researchers can create DNA molecules that are significantly more stable during the MALDI ionization/desorption process. oup.comnih.gov This stabilization prevents base loss and backbone cleavage, resulting in much clearer and more accurate mass spectra, which is critical for applications like DNA sequencing analysis. oup.comnih.gov The resistance of these modified strands to DNase is also exploited as a purification step; after synthesis, the reaction mixture can be treated with DNase to eliminate the unmodified template and primers, leaving only the purified, 2'-fluoro modified product for analysis. oup.com

Beyond mass spectrometry, 2'FdCTP is used more broadly in DNA synthesis and labeling experiments as a molecular tool. moleculardepot.com The fluorine atom itself can be a point of interest. For instance, ¹⁹F-NMR is a powerful analytical technique, and incorporating a fluorine-containing nucleotide like 2'FdCTP can enable structural and functional studies of nucleic acids using this method. jenabioscience.comjenabioscience.com This allows for the investigation of nucleic acid conformation and interactions without the need for more disruptive labels.

Emerging Research Directions and Future Perspectives

Exploration of Novel Enzymatic Targets and Interaction Profiles

Initially recognized for its potent inhibition of the Hepatitis C Virus (HCV) NS5B RNA polymerase, the antiviral scope of 2'-F-dCTP and its parent nucleoside is expanding. oup.comnih.gov Research has demonstrated its broad-spectrum activity against a range of viruses, prompting investigations into its interactions with other viral polymerases and host cell kinases. nih.govnih.gov

The primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then competes with natural nucleotides for incorporation by viral polymerases, leading to chain termination. nih.govnih.gov The phosphorylation pathway has been shown to involve host enzymes such as deoxycytidine kinase (dCK) and UMP-CMP kinase. nih.gov PSI-6130, the nucleoside precursor to 2'-F-dCTP, is a substrate for dCK but not for uridine-cytidine kinase 1 (UCK-1). nih.gov

Recent studies have shown that 2'-F-dC, the nucleoside form, effectively inhibits murine norovirus replication. nih.gov This suggests the viral RNA-dependent RNA polymerase (RdRp) of noroviruses is a key target. nih.govnih.gov Furthermore, its inhibitory activity extends to several bunyaviruses, including La Crosse, Punta Toro, Rift Valley fever, and Heartland viruses, indicating a broader interaction profile with various viral RdRps. nih.gov

Beyond viral enzymes, research into related fluorinated nucleotides suggests other potential targets. For instance, studies on 2'-fluoro-uridine monophosphate (UMP) derivatives have shown interactions with orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), an enzyme in the pyrimidine (B1678525) biosynthesis pathway. researchgate.net This raises the possibility that 2'-F-dCTP or its metabolites could modulate nucleotide metabolism through interactions with enzymes other than polymerases. The exploration of its effects on various families of DNA polymerases is also an active area of research. nih.gov This expanding target list underscores the potential of 2'-F-dCTP in developing broad-spectrum antiviral therapies and as a probe for studying nucleotide metabolism. apexbt.com

Enzyme TargetOrganism/VirusInteraction/EffectReference
Hepatitis C Virus (HCV) NS5B RNA PolymeraseHepatitis C VirusInhibition, competitive binding, and chain termination. nih.govnih.gov
Deoxycytidine Kinase (dCK)HumanPhosphorylates the parent nucleoside (2'-FdC) in the activation pathway. nih.gov
UMP-CMP KinaseHumanPhosphorylates the monophosphate form to the diphosphate (B83284). nih.gov
Nucleoside Diphosphate KinaseHumanPhosphorylates the diphosphate form to the triphosphate. nih.gov
Norovirus RNA-dependent RNA PolymeraseNorovirusInhibition of viral replication. nih.govnih.gov
Bunyavirus RNA-dependent RNA PolymeraseBunyaviridae family (e.g., RVFV, LACV)Broad-spectrum inhibition of viral replication. nih.gov
Orotidine 5'-monophosphate decarboxylase (ODCase)HumanPotential target based on studies with related 2'-fluoro-UMP derivatives. researchgate.net

Advanced Structural Investigations of 2'-Fluoro-2'-deoxycytidine-5'-triphosphate Complexes

Detailed structural studies are crucial for understanding the molecular basis of 2'-F-dCTP's activity and for guiding the design of more potent and specific derivatives. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are being employed to investigate how the 2'-fluoro modification influences nucleotide conformation and binding within enzyme active sites.

X-ray crystallography of a related analog, 2'-amino-2'-deoxycytidine-5'-triphosphate (B12082923), bound to the norovirus polymerase revealed that accommodating the 2'-substituent induces a significant rearrangement of the enzyme's active site and disrupts the coordination of essential metal ions. nih.gov This provides a novel mechanistic insight into its inhibitory action, suggesting that inhibition may not only be due to chain termination but also to distortion of the catalytic center. nih.gov

Furthermore, the fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy. nih.gov This technique can be used to monitor conformational changes in nucleic acids. nih.govnih.gov Studies on oligonucleotides containing 5-fluoro-2′-deoxycytidine have successfully used ¹⁹F NMR to observe the transition between different DNA forms (B-DNA to Z-DNA), demonstrating the utility of fluorinated nucleosides as tools for studying nucleic acid dynamics. nih.govnih.gov These advanced structural investigations are pivotal in elucidating the precise interactions between 2'-F-dCTP and its targets, paving the way for rational drug design.

TechniqueSystem StudiedKey FindingReference
X-ray CrystallographyNorovirus polymerase with 2'-amino-2'-dCTP analogBinding induces rearrangement of the polymerase active site and disrupts metal ion coordination. nih.gov
X-ray CrystallographyL-DNA duplex containing a 2'-fluoro-L-deoxycytidineThe 2'-fluoro modification does not disrupt the thermostability or helical geometry of the duplex. iu.eduresearchgate.net
¹⁹F NMR SpectroscopyDNA oligonucleotide with 5-fluoro-2′-deoxycytidineThe fluorine atom acts as a sensitive probe to monitor conformational transitions in DNA structure. nih.govnih.gov
Circular DichroismDNA oligonucleotide with 5-fluoro-2′-deoxycytidineReplacement with the fluorinated nucleoside does not lead to detectable conformational changes. nih.govnih.gov

Development of Next-Generation Molecular Tools Based on this compound Scaffolds

The stability and unique properties conferred by the 2'-fluoro modification make 2'-F-dCTP an excellent building block for creating advanced molecular tools for research, diagnostics, and therapeutic applications. moleculardepot.comtrilinkbiotech.com Its incorporation into nucleic acid strands imparts resistance to nuclease degradation, a critical feature for in vivo applications. oup.comtrilinkbiotech.com

A primary application is in the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process often utilizes 2'-fluoro-modified nucleotides, including 2'-F-dCTP, to generate aptamers with enhanced stability and longer half-lives in biological fluids. trilinkbiotech.comtrilinkbiotech.com These robust aptamers can be used as therapeutic agents, diagnostic reagents, or tools for targeted drug delivery. trilinkbiotech.com For example, aptamers containing 2'-fluoro modifications have been developed to target tumor cells. trilinkbiotech.com

The 2'-F-dCTP scaffold is also integral to the construction of stabilized RNA nanoparticles. trilinkbiotech.com These nanoparticles can be engineered to carry therapeutic payloads, such as small interfering RNAs (siRNAs), to specific cells. Chimeric constructs, such as bivalent aptamer-siRNA chimeras, leverage the targeting capabilities of the aptamer and the gene-silencing function of the siRNA, with the 2'-fluoro modification ensuring the structural integrity of the entire molecule. trilinkbiotech.com

Furthermore, the fluorine atom itself can be used as a biophysical probe. As seen in NMR studies, its signal is highly sensitive to the local chemical environment, allowing for detailed investigations of nucleic acid structure and dynamics. nih.govnih.gov This makes 2'-F-dCTP a valuable reagent for developing modified DNA and RNA for structural biology and biochemical assays. nih.gov These next-generation tools, built upon the 2'-F-dCTP scaffold, are expanding the applications of nucleic acid-based technologies in medicine and research.

Molecular Tool/ApplicationDescriptionAdvantage of 2'-Fluoro ScaffoldReference
AptamersOligonucleotides that bind to specific targets, developed via SELEX.Increased nuclease resistance, improved target affinity, and enhanced in vivo stability. trilinkbiotech.comtrilinkbiotech.com
siRNA ChimerasHybrid molecules combining a targeting aptamer with a therapeutic siRNA.Provides stability to the construct, enabling targeted delivery and gene silencing. trilinkbiotech.com
RNA NanoparticlesSelf-assembled RNA structures for drug delivery or imaging.Enhances thermodynamic stability and resistance to RNase degradation. trilinkbiotech.com
Spectroscopic ProbesNucleic acids incorporating fluorinated bases for biophysical studies.The ¹⁹F atom serves as a sensitive reporter for NMR-based structural analysis. nih.govnih.gov

Q & A

Q. How can researchers resolve contradictions in polymerase fidelity studies involving 2'-fluoro-dCTP?

  • Methodological Answer : Discrepancies in incorporation efficiency (e.g., lower activity with mutant polymerases like K235R RdRp vs. wild-type) are addressed by: (i) Standardizing reaction buffers (pH, Mg²⁺ concentration); (ii) Using single-turnover kinetics to isolate polymerization steps; (iii) Cryo-EM or X-ray crystallography to visualize active-site interactions. For example, K235R’s reduced incorporation of 2'-fluoro-dCTP is attributed to altered hydrogen bonding with the 2'-F group .

Q. What structural biology techniques elucidate the impact of 2'-fluoro modification on DNA-protein interactions?

  • Methodological Answer : Crystallographic studies use 2'-fluoro-dCTP-containing DNA duplexes co-crystallized with DNA-binding proteins (e.g., polymerases, repair enzymes). Diffraction data (≤2.0 Å resolution) reveal fluorine-induced changes in sugar pucker (C3'-endo) and phosphate backbone flexibility. Molecular dynamics simulations (AMBER force fields) further predict thermodynamic stability and base-pairing fidelity .

Q. How does 2'-fluoro-dCTP influence transcription termination and RNA secondary structure?

  • Methodological Answer : In vitro transcription assays with T7 RNA polymerase and 2'-fluoro-dCTP produce full-length transcripts (≥2500 nucleotides), but shorter fragments arise due to altered processivity. Gel electrophoresis (6% denaturing PAGE) and capillary electrophoresis quantify termination rates. Circular dichroism (CD) spectroscopy detects RNA structural changes (e.g., reduced A-form helix stability) caused by fluorine’s electronegativity .

Notes for Experimental Design

  • Storage : Aliquot in 10 mM Tris-HCl (pH 7.5), store at -80°C to prevent hydrolysis .
  • Controls : Include natural dCTP and 2'-deoxyuridine triphosphate in parallel assays to benchmark incorporation efficiency .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated nucleotides, which may require waste neutralization with 0.1 M NaOH .

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2'-fluoro-2'-deoxycytidine-5'-triphosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.